molecular formula C13H12N2O6 B14908398 Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Cat. No.: B14908398
M. Wt: 292.24 g/mol
InChI Key: HLJOHBLKKJFWTN-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group, an ethoxy-oxoethyl group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, nucleophiles

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 3-(2-ethoxy-2-oxoethyl)-4-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid and cyanomethyl alcohol

Scientific Research Applications

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester and cyanomethyl groups can also participate in biochemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.

Properties

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

InChI

InChI=1S/C13H12N2O6/c1-2-20-12(16)8-10-7-9(13(17)21-6-5-14)3-4-11(10)15(18)19/h3-4,7H,2,6,8H2,1H3

InChI Key

HLJOHBLKKJFWTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C(=O)OCC#N)[N+](=O)[O-]

Origin of Product

United States

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